2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate
Overview
Description
2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate is a chemical compound with the molecular formula C6H3ClF3NO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H3ClF3NO
- CAS Number : 164464-58-8
The compound features a chlorine atom at the second position and a trifluoromethyl group at the fourth position, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to enzyme inhibition or modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to bacterial cell death.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown low nanomolar IC50 values against DNA gyrase from E. coli and other pathogenic bacteria, indicating strong antibacterial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It is believed that the trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and facilitating apoptosis in cancer cells. Several derivatives of this compound have demonstrated cytotoxic effects in various cancer cell lines, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .
Case Studies
- Antibacterial Activity : A study focused on a series of compounds related to this compound reported IC50 values <32 nM against E. coli DNA gyrase, highlighting its potential as a broad-spectrum antibacterial agent .
- Anticancer Effects : Another investigation revealed that certain derivatives induced apoptosis in cancer cells by disrupting mitochondrial functions, suggesting that modifications to the core structure could enhance therapeutic efficacy .
Comparative Analysis
Compound | Antibacterial IC50 (nM) | Anticancer Activity | Mechanism |
---|---|---|---|
This compound | <32 | Induces apoptosis | Topoisomerase inhibition |
Related Compound A | >100 | Moderate | Unknown |
Related Compound B | <50 | High | ROS production |
Properties
IUPAC Name |
2-chloro-1-oxido-4-(trifluoromethyl)pyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-3-4(6(8,9)10)1-2-11(5)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXDPRCUEAXEIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1C(F)(F)F)Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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